Parecoxib sodium
CAS No.: 198470-85-8
Cat. No.: VC0003752
Molecular Formula: C19H18N2NaO4S
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198470-85-8 |
---|---|
Molecular Formula | C19H18N2NaO4S |
Molecular Weight | 393.4 g/mol |
IUPAC Name | sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide |
Standard InChI | InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22); |
Standard InChI Key | IMBMHWVEMVJSIQ-UHFFFAOYSA-N |
Isomeric SMILES | CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+] |
SMILES | CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] |
Canonical SMILES | CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |
Appearance | Powder |
Chemical and Pharmacological Profile
Molecular Structure and Physicochemical Properties
Parecoxib sodium, chemically designated as sodium -[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl]propanecarboximidate, features a sulfonamide-linked isoxazole core critical for COX-2 selectivity . The compound’s solubility in aqueous solutions (>50 mg/mL in 0.9% saline) enables intravenous (IV) or intramuscular (IM) administration, distinguishing it from less water-soluble NSAIDs . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 392.4 g/mol | |
CAS Registry Number | 198470-85-8 | |
Melting Point | 273–275°C | |
Solubility in PBS (pH 7.2) | 5 mg/mL | |
logP | 3.88 (predicted) |
The prodrug’s enzymatic hydrolysis occurs primarily in hepatic microsomes, releasing valdecoxib within minutes of administration . This conversion bypasses first-pass metabolism, ensuring predictable pharmacokinetics.
Mechanism of Action
As a COX-2 selective inhibitor, valdecoxib (the active metabolite) suppresses prostaglandin synthesis by binding reversibly to the COX-2 isoform with 30,000-fold greater affinity than COX-1 . This selectivity minimizes gastrointestinal (GI) toxicity associated with non-selective NSAIDs. Preclinical studies demonstrate parecoxib’s additional agonism at cannabinoid receptor 1 (CB1; ), potentially contributing to its antihyperalgesic effects in rodent models of inflammation .
Clinical Applications in Postoperative Pain Management
Orthopedic and Abdominal Surgery
A meta-analysis of seven randomized controlled trials (RCTs; ) revealed that parecoxib sodium (40 mg IV followed by 20–40 mg twice daily) significantly improved pain relief scores compared to placebo when combined with patient-controlled analgesia (PCA) . At 24, 48, and 72 hours postoperatively, the “effective” treatment rate (defined by patient global evaluation) increased by 41%, 25%, and 30%, respectively () . In total knee arthroplasty, parecoxib reduced morphine consumption by 35% () without compromising analgesia .
Dental and Minor Surgical Procedures
Single-dose parecoxib (40 mg IV) provided comparable analgesia to ketorolac (30 mg IV) following third molar extraction, with a median time to rescue medication of 6.2 vs. 5.1 hours () . The drug’s rapid onset (15–30 minutes) and 12-hour duration of action make it suitable for outpatient settings .
Pharmacokinetics and Metabolism
Parameter | Value | Source |
---|---|---|
Bioavailability | 100% (IV/IM) | |
0.5 hours (valdecoxib) | ||
8–11 hours (valdecoxib) | ||
Excretion | 70% renal, 30% fecal |
Parecoxib undergoes rapid hydrolysis by hepatic carboxylesterases to valdecoxib, which is subsequently metabolized via cytochrome P450 3A4 and 2C9 isoforms . No dose adjustment is required for mild hepatic impairment, but use is contraindicated in severe liver dysfunction .
Regulatory Status and Global Approval Landscape
Approved in 37 countries, including EU member states and Australia, parecoxib sodium remains unavailable in the U.S. due to unresolved cardiovascular safety concerns . The European Medicines Agency (EMA) mandates a maximum treatment duration of 3 days, with strict monitoring for hypersensitivity reactions .
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